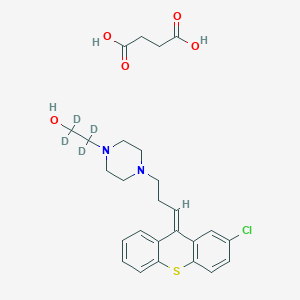

Zuclopenthixol-d4 (succinate salt)

Description

Contextualization of Deuterated Pharmaceutical Analogs in Research

Deuterated pharmaceutical analogs, a specific class of SIL standards, play a crucial role in quantitative bioanalysis. nih.gov By replacing hydrogen atoms with deuterium (B1214612), a heavier isotope, these analogs exhibit nearly identical chemical and physical properties to their non-deuterated counterparts. acanthusresearch.com This similarity is critical for their function as internal standards, as they behave almost identically to the analyte of interest during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.comfda.gov

The primary advantage of using a deuterated analog is its ability to compensate for variations that can occur throughout the analytical process. biopharmaservices.com These variations can include analyte loss during extraction, fluctuations in instrument performance, and matrix effects, where other components in a biological sample can suppress or enhance the analyte's signal. crimsonpublishers.comwuxiapptec.com Because the deuterated standard is added at a known concentration to all samples, any variations will affect both the analyte and the standard proportionally. wuxiapptec.com This allows for accurate quantification by measuring the ratio of the analyte to the internal standard. wuxiapptec.com

The key to the effectiveness of deuterated standards lies in their distinct mass. The mass difference, afforded by the deuterium atoms, allows the mass spectrometer to differentiate between the analyte and the internal standard, even if they co-elute from the chromatography column. acanthusresearch.com This is a significant advantage over using structurally similar but non-isotopically labeled compounds as internal standards, which may have different retention times or ionization efficiencies. nih.gov

Key Properties of Deuterated Analogs in Research:

| Property | Description | Significance in Research |

| Chemical Similarity | Nearly identical chemical and physical properties to the unlabeled analyte. acanthusresearch.com | Ensures the internal standard and analyte behave similarly during sample processing and analysis. wuxiapptec.comfda.gov |

| Mass Difference | Higher molecular weight due to the presence of deuterium atoms. acanthusresearch.com | Allows for differentiation from the analyte by mass spectrometry. acanthusresearch.com |

| Co-elution | Elutes at or very near the same time as the analyte in chromatography. | Improves accuracy by ensuring both are subjected to the same matrix effects at the same time. |

| Stability | Deuterium labels are placed on non-exchangeable positions to prevent loss. acanthusresearch.com | Maintains the integrity of the standard throughout the analytical process. acanthusresearch.com |

Rationale for the Application of Zuclopenthixol-d4 (Succinate Salt) in Academic Studies

Zuclopenthixol-d4 (succinate salt) is the deuterium-labeled form of Zuclopenthixol (B143822), a thioxanthene (B1196266) derivative known for its antipsychotic properties as a mixed dopamine (B1211576) D1/D2 receptor antagonist. cymitquimica.commedchemexpress.com In academic and research settings, Zuclopenthixol-d4 (succinate salt) serves as an ideal internal standard for the quantitative analysis of Zuclopenthixol in biological samples. cymitquimica.commedchemexpress.com

The rationale for its use is grounded in the principles of isotope dilution mass spectrometry. wikipedia.org By introducing a known quantity of Zuclopenthixol-d4 into a sample containing an unknown amount of Zuclopenthixol, researchers can accurately determine the concentration of the parent drug. wuxiapptec.com The four deuterium atoms on the ethanol (B145695) side chain of the piperazine (B1678402) moiety provide a clear mass shift of four units, allowing for unambiguous detection by a mass spectrometer without significantly altering the molecule's chemical behavior. cymitquimica.comnih.gov

The use of Zuclopenthixol-d4 is particularly important in pharmacokinetic studies, where understanding the absorption, distribution, metabolism, and excretion of Zuclopenthixol is critical. The precision afforded by this deuterated standard ensures that the data generated from such studies are reliable and can be used to accurately model the drug's behavior in the body.

Chemical Properties of Zuclopenthixol-d4 (Succinate Salt):

| Property | Value |

| Molecular Formula | C₂₂H₂₁D₄ClN₂OS•C₄H₆O₄ scbt.com |

| Molecular Weight | 523.08 g/mol scbt.comscbt.com |

| Synonyms | (Z)-Clopenthixol-d4 Succinate, Cisordinol-d4, cis-Clopenthixol-d4 Succinate cymitquimica.comnih.gov |

| Appearance | Light Yellow Solid cymitquimica.com |

Historical and Methodological Evolution of Isotopic Labeling in Bioanalysis

The concept of using isotopes as tracers has a rich history, dating back to the early 20th century. George de Hevesy was awarded the Nobel Prize in Chemistry in 1943 for his work on the radiotracer method, a precursor to modern isotope dilution techniques. wikipedia.org In the 1930s, David Rittenberg pioneered the application of isotope dilution in biochemistry, enabling detailed investigations of cellular metabolism. wikipedia.org

The initial applications often involved radioactive isotopes. wikipedia.org However, the development of mass spectrometry and the increasing availability of stable isotopes led to a shift towards their use, particularly in human studies, due to safety considerations. nih.govnih.gov

The evolution of bioanalytical methods saw a move from less specific techniques to the highly selective and sensitive methods used today. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) in the latter half of the 20th century was a significant milestone. This combination allowed for the separation of complex mixtures and the specific detection of analytes and their isotopic analogs.

The development of techniques for synthesizing stable isotope-labeled compounds has also been crucial. Initially, methods were often complex and expensive. However, advancements in synthetic chemistry have made a wide range of deuterated and other SIL standards, like Zuclopenthixol-d4, more accessible to researchers. isotope.com

More recent advancements include the development of sophisticated software for data processing and the application of isotopic labeling in proteomics and metabolomics, allowing for the quantitative analysis of thousands of molecules in a single experiment. nih.gov The use of pulsed SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) techniques, for instance, allows for the temporal analysis of protein turnover. nih.gov

Timeline of Key Developments in Isotopic Labeling:

| Era | Key Development | Impact on Bioanalysis |

| Early 20th Century | Discovery of isotopes and development of the radiotracer method by George de Hevesy. wikipedia.orgnih.gov | Laid the foundation for using isotopes to trace chemical and biological processes. |

| 1930s | David Rittenberg pioneers the use of isotope dilution in biochemistry. wikipedia.org | Enabled detailed studies of metabolic pathways. |

| Mid-20th Century | Development of the first commercial isotope ratio mass spectrometers. youtube.com | Provided the analytical tools necessary for widespread use of stable isotopes. |

| Late 20th Century | Coupling of liquid chromatography with mass spectrometry (LC-MS). | Revolutionized the separation and detection of drugs and metabolites in complex biological matrices. |

| Early 2000s | Development of SILAC for quantitative proteomics. nih.gov | Enabled large-scale, quantitative studies of proteins. |

| Present Day | Widespread availability of custom-synthesized SIL standards and advanced analytical instrumentation. crimsonpublishers.comisotope.com | Makes high-precision quantitative bioanalysis a routine practice in pharmacological research. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H31ClN2O5S |

|---|---|

Molecular Weight |

523.1 g/mol |

IUPAC Name |

butanedioic acid;2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |

InChI |

InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5+;/i14D2,15D2; |

InChI Key |

KUEAHHOXAMWWOW-CGXKMPBESA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Iii. Advanced Bioanalytical Methodologies Employing Zuclopenthixol D4 Succinate Salt

Principles and Optimization of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. wikipedia.org This method is considered a gold standard in quantitative analysis due to its ability to correct for sample loss during preparation and for variations in instrument response. wikipedia.orgresearchgate.net

The fundamental principle of SIDMS involves adding a known amount of an isotopically enriched standard, such as Zuclopenthixol-d4 (succinate salt), to a sample containing the analyte of interest (zuclopenthixol). wikipedia.org The deuterated standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. wikipedia.orgresearchgate.net

The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is measured. Since the amount of the internal standard added is known, the concentration of the analyte in the original sample can be accurately calculated. osti.gov This ratiometric measurement corrects for variations in sample extraction, recovery, and ionization efficiency, as both the analyte and the internal standard are affected similarly by these processes. wikipedia.orgresearchgate.net The use of a stable isotope-labeled internal standard is the most effective way to normalize for suppression or enhancement of ionization. griffith.edu.au

SIDMS is widely applied in the quantification of small molecules, including pharmaceuticals, in various biological matrices such as plasma, serum, urine, and hair. nih.govnih.govresearchgate.net The technique's high sensitivity and specificity make it particularly suitable for therapeutic drug monitoring, where accurate measurement of drug concentrations is crucial. nih.govyale.edu

In the context of antipsychotic drugs like zuclopenthixol (B143822), which are often present at low concentrations in biological samples, SIDMS coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary analytical performance. nih.govresearchgate.net The use of Zuclopenthixol-d4 as an internal standard allows for the precise quantification of zuclopenthixol, even in the presence of complex matrix components that can interfere with the analysis. uantwerpen.begriffith.edu.au For instance, a study on the quantification of 38 antipsychotics in plasma utilized deuterated internal standards, including Zuclopenthixol-d4, to ensure the accuracy of the results. uantwerpen.be

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has become the dominant analytical technique for the quantification of antipsychotic drugs due to its high selectivity and sensitivity. researchgate.netresearchgate.net The development of a robust LC-MS/MS method requires careful optimization of several parameters to ensure reliable and accurate results. researchgate.net

Effective chromatographic separation is essential to resolve the analyte of interest from other compounds in the sample, including its metabolites and other co-administered drugs. nih.govcapes.gov.br For zuclopenthixol and its analogs, reversed-phase liquid chromatography is a common approach.

A typical LC method for the analysis of zuclopenthixol might involve a C18 column. nih.gov For instance, one method utilized a Zorbax SB-C18 column (150 mm × 4.6 mm, 5 μm) for the separation of several antipsychotic drugs, including zuclopenthixol. nih.gov Another study employed a Shimadzu HPLC system with a RP-C8-select B column (125 mm x 2-mm i.d., 5-µm particle size). oup.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. uantwerpen.beyoutube.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of multiple analytes with different polarities. elementlabsolutions.com

Interactive Data Table: Chromatographic Conditions for Zuclopenthixol Analysis

Below is a table summarizing typical chromatographic parameters. Users can sort the data by clicking on the column headers.

| Parameter | Value | Reference |

| Column | Zorbax SB-C18 (150 mm × 4.6 mm, 5 μm) | nih.gov |

| Column | RP-C8-select B (125 mm x 2-mm i.d., 5-µm) | oup.com |

| Mobile Phase A | 10 mM aqueous ammonium acetate (B1210297) | uantwerpen.be |

| Mobile Phase B | Acetonitrile | uantwerpen.be |

| Flow Rate | Varies; often in the range of 0.2-1.0 mL/min | |

| Injection Volume | 5-20 µL |

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific fragmentation patterns of the analyte. yale.edu The most common acquisition mode for quantitative analysis is Multiple Reaction Monitoring (MRM). nih.govoup.com In MRM, the first quadrupole of the mass spectrometer is set to select the precursor ion (the protonated molecule of the analyte), which is then fragmented in the collision cell. The third quadrupole is then set to select a specific product ion. This precursor-to-product ion transition is highly specific to the analyte of interest. yale.edu

The optimization of MRM transitions is a critical step in method development. This involves infusing a standard solution of the analyte and its deuterated internal standard into the mass spectrometer to determine the most abundant and stable precursor and product ions. For zuclopenthixol, the precursor ion would be [M+H]⁺. The selection of quantifier and qualifier transitions for both the analyte and the internal standard (Zuclopenthixol-d4) is essential for confident identification and quantification.

Interactive Data Table: Hypothetical MRM Transitions for Zuclopenthixol and Zuclopenthixol-d4

This table presents hypothetical yet representative MRM transitions. The values can be sorted by the user.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

| Zuclopenthixol | 401.1 | 157.1 | Quantifier |

| Zuclopenthixol | 401.1 | 127.1 | Qualifier |

| Zuclopenthixol-d4 | 405.1 | 161.1 | Quantifier |

| Zuclopenthixol-d4 | 405.1 | 131.1 | Qualifier |

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of antipsychotic drugs due to their polarity and thermal lability. griffith.edu.au ESI generates gas-phase ions from a liquid solution by applying a high voltage to a capillary. thermofisher.com Optimizing the ESI source parameters is crucial for maximizing the signal intensity and stability. spectroscopyonline.comchromatographyonline.com

Key parameters that are optimized include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature. elementlabsolutions.comspectroscopyonline.com The optimal settings for these parameters are compound-dependent and can also be influenced by the mobile phase composition and flow rate. elementlabsolutions.com For example, a higher drying gas temperature and flow rate can enhance desolvation and improve ionization efficiency, but excessive temperatures can lead to thermal degradation of the analyte. elementlabsolutions.com The presence of nonvolatile solutes in biological extracts can cause ionization suppression, which underscores the importance of both effective sample preparation and the use of a stable isotope-labeled internal standard to compensate for these matrix effects. nih.gov

Bioanalytical Method Validation Guidelines and Criteria for Zuclopenthixol-d4 (Succinate Salt) Assays

The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is reliable and reproducible for its intended use, which is the quantification of an analyte in a biological matrix. pnrjournal.com For assays employing Zuclopenthixol-d4 (succinate salt) as an internal standard, this process adheres to stringent guidelines set forth by regulatory agencies to ensure data integrity.

Linearity, Calibration Range, and Lower Limit of Quantification (LLOQ)

The linearity of a bioanalytical method describes its ability to produce results that are directly proportional to the concentration of the analyte within a defined range. pnrjournal.com This range is bookended by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

Establishing the Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard (Zuclopenthixol-d4) against the nominal concentration of the analyte. The relationship is typically fitted with a linear regression model, often with a weighting factor to ensure accuracy at the lower end of the curve.

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. pnrjournal.com It is determined by analyzing samples with known low concentrations of the analyte and establishing the point at which the signal-to-noise ratio is typically at least 5, and the precision and accuracy are within acceptable limits (usually ±20%).

Calibration Range: The calibration range is the span of concentrations from the LLOQ to the ULOQ for which the method has been demonstrated to be linear, accurate, and precise.

Table 2: Linearity and LLOQ Acceptance Criteria

| Parameter | Characteristic | Acceptance Criteria |

|---|---|---|

| Calibration Curve | Correlation coefficient (r) or coefficient of determination (r²) | r ≥ 0.99 or r² ≥ 0.98 |

| Back-calculated concentrations of calibrators | Within ±15% of the nominal value (±20% at the LLOQ). | |

| LLOQ | Accuracy | Within ±20% of the nominal concentration. |

| Precision | Coefficient of Variation (CV) ≤ 20%. |

Accuracy, Precision, and Reproducibility in Biological Matrices (Non-Human)

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements. nih.gov Reproducibility assesses the precision under different conditions, such as on different days or with different analysts. nih.govnih.gov These parameters are evaluated using Quality Control (QC) samples prepared in the same biological matrix as the study samples.

Evaluation Process:

Intra-day and Inter-day Analysis: Accuracy and precision are determined by analyzing QC samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates within a single day (intra-day) and over several days (inter-day). fda.gov

Acceptance Criteria: For a method to be considered accurate and precise, the mean concentration of the QC samples should be within ±15% of the nominal value (except for the LLOQ, which is ±20%), and the coefficient of variation (CV) for precision should not exceed 15% (20% for the LLOQ). nih.gov

Table 3: Accuracy and Precision Acceptance Criteria for QC Samples

| Parameter | Concentration Level | Acceptance Criteria |

|---|---|---|

| Accuracy | LLOQ | Mean concentration within ±20% of nominal value. |

| Low, Medium, High QC | Mean concentration within ±15% of nominal value. | |

| Precision (CV%) | LLOQ | ≤ 20% |

| Low, Medium, High QC | ≤ 15% |

| Reproducibility | Assessed through inter-day precision runs. | Inter-day CV% should meet the precision criteria. |

Matrix Effects and Recovery Evaluation

The biological matrix can significantly impact the ionization efficiency of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement. nih.gov This is known as the matrix effect. Recovery refers to the efficiency of the extraction process in isolating the analyte and internal standard from the matrix. fda.gov

Assessment of Matrix Effects: The matrix factor is determined by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. nih.gov To ensure that Zuclopenthixol-d4 effectively compensates for matrix effects, the internal standard-normalized matrix factor is calculated.

Evaluation of Recovery: Recovery is assessed by comparing the peak response of an analyte from an extracted sample to that of a post-extraction spiked sample at the same concentration. fda.gov This is performed at low, medium, and high QC concentrations. While 100% recovery is not necessary, it should be consistent and reproducible. fda.gov

Table 4: Matrix Effect and Recovery Assessment

| Parameter | Assessment | Acceptance Criteria |

|---|---|---|

| Matrix Effect | Comparison of analyte/IS response in post-extraction spiked matrix vs. neat solution from at least six different matrix lots. | The CV of the internal standard-normalized matrix factor should be ≤ 15%. |

| Recovery | Comparison of analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. | Recovery should be consistent and reproducible, although no specific percentage is mandated. The CV of the recovery across QC levels should ideally be ≤ 15%. |

Stability Investigations of Analytes and Internal Standard

Ensuring the stability of both the analyte and the internal standard, Zuclopenthixol-d4, under various storage and handling conditions is crucial for generating reliable data. nih.gov Stability studies are designed to mimic the conditions that study samples will undergo from collection to analysis. pnrjournal.com

Types of Stability Assessments:

Stock Solution Stability: The stability of the stock solutions of the analyte and Zuclopenthixol-d4 is evaluated at room temperature and under refrigerated or frozen conditions. pnrjournal.com

Freeze-Thaw Stability: This assesses the stability of the analyte in the biological matrix after repeated cycles of freezing and thawing. pnrjournal.com

Bench-Top Stability: This determines the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and preparation time.

Long-Term Stability: The stability of the analyte in the matrix is evaluated under the intended long-term storage conditions (e.g., -20°C or -80°C). nih.gov

Post-Preparative Stability: This assesses the stability of the processed samples, including those stored in an autosampler, prior to injection. pnrjournal.com

Table 5: Stability Investigation Guidelines

| Stability Type | Conditions | Acceptance Criteria |

|---|---|---|

| Stock Solution | Room temperature and refrigerated/frozen for a specified duration. | Mean response should be within ±10% of the initial response. |

| Freeze-Thaw | Typically 3 cycles at low and high QC concentrations. | Mean concentration should be within ±15% of the nominal concentration. |

| Bench-Top | Room temperature for a defined period (e.g., 4-24 hours). | Mean concentration should be within ±15% of the nominal concentration. |

| Long-Term | Intended storage temperature for a duration exceeding the study sample storage time. | Mean concentration should be within ±15% of the nominal concentration. |

| Post-Preparative | Autosampler conditions for the expected duration of an analytical run. | Mean concentration should be within ±15% of the nominal concentration. |

Table of Compound Names

| Compound Name |

|---|

| Zuclopenthixol |

Iv. Preclinical and in Vitro Pharmacological and Metabolic Research Applications

Application in In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies

The use of stable isotope-labeled compounds like Zuclopenthixol-d4 is a well-established practice in DMPK studies to gain a deeper understanding of a drug's disposition. acs.org These compounds are instrumental in elucidating metabolic pathways and assessing the potential for drug-drug interactions. moravek.com

In vitro studies using human liver microsomes are fundamental to identifying the enzymes responsible for a drug's metabolism. nih.gov Research has shown that the metabolism of the parent compound, zuclopenthixol (B143822), is primarily mediated by the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4. nih.govresearchgate.netwikipedia.org The metabolites formed are generally considered to be pharmacologically inactive. drugbank.com

The use of Zuclopenthixol-d4 in such in vitro systems, often in conjunction with mass spectrometry, facilitates the precise tracking and identification of metabolites. acs.org The distinct mass shift introduced by the deuterium (B1214612) atoms allows for the unambiguous differentiation of the compound and its metabolites from endogenous components in the complex biological matrix of liver microsomes or cell lysates. nih.gov

Understanding the potential for a drug to inhibit or be a victim of inhibition by co-administered drugs is a critical aspect of preclinical safety assessment. solvobiotech.commdpi.com In vitro studies have demonstrated that the metabolism of zuclopenthixol is significantly inhibited by known inhibitors of CYP2D6 and CYP3A4. nih.govresearchgate.net For instance, the presence of fluoxetine, paroxetine (B1678475) (CYP2D6 inhibitors), and ketoconazole (B1673606) (a potent CYP3A4 inhibitor) has been shown to substantially reduce the metabolic clearance of zuclopenthixol in human liver microsomes. nih.govresearchgate.net The combination of quinidine (B1679956) (a strong CYP2D6 inhibitor) and ketoconazole can nearly abolish the disappearance of zuclopenthixol in these in vitro systems. nih.gov

Zuclopenthixol-d4 serves as a critical tool in these enzyme kinetic studies. It is typically used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays to accurately quantify the concentration of the parent drug, zuclopenthixol, over time. nih.govnih.gov The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variations in sample processing and instrument response, leading to more accurate and precise kinetic parameter determination. nih.gov

Table 1: In Vitro Inhibition of Zuclopenthixol Metabolism in Human Liver Microsomes

| Inhibitor | Target Enzyme(s) | Observed Effect on Zuclopenthixol Metabolism |

|---|---|---|

| Fluoxetine | CYP2D6 | Significant inhibition nih.govresearchgate.net |

| Paroxetine | CYP2D6 | Significant inhibition nih.govresearchgate.net |

| Ketoconazole | CYP3A4 | Significant inhibition nih.gov |

Metabolic stability assays are crucial in early drug discovery to predict the in vivo half-life and clearance of a new chemical entity. researchgate.netsemanticscholar.org These assays, typically conducted in liver microsomes or hepatocytes, measure the rate at which a compound is metabolized. researchgate.net The half-life of zuclopenthixol has been reported to be approximately 20 hours after oral administration. wikipedia.orgnih.gov

Utility in Preclinical Pharmacokinetic Profiling (Non-Human Animal Models)

Preclinical pharmacokinetic studies in animal models are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before it can be administered to humans. nih.gov

Studies in animal models, such as rats and dogs, have been conducted to evaluate the ADE of zuclopenthixol. psychiatry.runih.govnih.gov Following administration, zuclopenthixol is widely distributed in the body and is primarily eliminated through metabolism, with metabolites being excreted mainly in the feces and to a lesser extent in the urine. drugbank.com The pharmacokinetic profile can vary significantly depending on the formulation. For instance, studies in dogs have compared an aqueous solution of zuclopenthixol dihydrochloride (B599025) with oil-based depot formulations of zuclopenthixol acetate (B1210297) and decanoate. psychiatry.runih.gov The aqueous solution resulted in rapid absorption and a short duration of action, while the depot formulations provided sustained release over several days to weeks. psychiatry.runih.gov Studies in horses have also been conducted to understand its pharmacodynamic and pharmacokinetic properties. slu.seuu.nl

In preclinical ADE studies, radio-labeled compounds (e.g., with Carbon-14) are often used to trace the drug and its metabolites throughout the body. nih.govresearchgate.net While not radioactive, Zuclopenthixol-d4 can be used in "cold" studies where its unique mass allows it to be distinguished from endogenous compounds during analysis of biological samples (plasma, urine, feces, tissues), providing a detailed picture of the drug's disposition.

Accurate determination of pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) is fundamental to understanding a drug's behavior in the body. psychiatry.ru

Zuclopenthixol-d4 (succinate salt) is most critically employed as an internal standard in the bioanalytical methods used to quantify zuclopenthixol in plasma, serum, and other biological fluids from these preclinical studies. nih.govnih.gov The addition of a known amount of the deuterated standard to the biological samples before processing allows for precise and accurate quantification of the non-deuterated drug by LC-MS, as it compensates for any loss of analyte during sample extraction and variability in instrument response. nih.gov This is essential for generating reliable pharmacokinetic data.

Table 2: Pharmacokinetic Parameters of Different Zuclopenthixol Formulations in Dogs

| Formulation | Tmax (Time to Maximum Serum Concentration) |

|---|---|

| Zuclopenthixol dihydrochloride (aqueous solution) | ~1 hour psychiatry.ru |

| Zuclopenthixol acetate (in oil) | 1-2 days psychiatry.ru |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Zuclopenthixol-d4 (succinate salt) |

| Zuclopenthixol |

| Zuclopenthixol dihydrochloride |

| Zuclopenthixol acetate |

| Zuclopenthixol decanoate |

| Fluoxetine |

| Paroxetine |

| Ketoconazole |

| Quinidine |

Isotope Effects on Metabolic Fate and Pharmacokinetic Profiles in Preclinical Contexts

The substitution of hydrogen atoms with their heavier isotope, deuterium, at specific positions within a drug molecule, a process known as deuteration, is a strategy employed in medicinal chemistry to modulate the pharmacokinetic properties of a compound. This alteration can significantly influence the metabolic fate of a drug by slowing down the rate of metabolic reactions that involve the breaking of a carbon-deuterium (C-D) bond, a phenomenon referred to as the kinetic isotope effect. In the context of Zuclopenthixol-d4 (succinate salt), the deuterium-labeled analogue of the antipsychotic drug zuclopenthixol, this approach holds the potential to alter its metabolic and pharmacokinetic profiles.

While specific preclinical and in vitro studies detailing the metabolic fate and pharmacokinetic profile of Zuclopenthixol-d4 (succinate salt) are not extensively available in publicly accessible literature, the well-documented metabolism of the parent compound, zuclopenthixol, provides a basis for predicting the potential impact of deuteration.

The metabolism of zuclopenthixol is primarily hepatic and involves two main pathways: sulphoxidation and N-dealkylation of the side chain. drugbank.comnih.gov These metabolic transformations are mediated to a significant extent by the cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. nih.gov The metabolites produced through these pathways are generally considered to be pharmacologically inactive. drugbank.comnih.gov

The introduction of four deuterium atoms in Zuclopenthixol-d4 is strategically placed on the ethanol (B145695) side chain of the piperazine (B1678402) ring. This specific location of isotopic labeling suggests a targeted approach to influence the N-dealkylation pathway. The breaking of the carbon-hydrogen bond adjacent to the nitrogen atom is a critical step in this metabolic process. By replacing these hydrogens with deuterium, the C-D bond, being stronger than the C-H bond, would be more resistant to enzymatic cleavage by CYP enzymes.

This anticipated kinetic isotope effect could lead to a decreased rate of N-dealkylation of Zuclopenthixol-d4 compared to its non-deuterated counterpart. Consequently, this may result in a higher plasma concentration and a longer half-life of the parent drug. Such alterations in the pharmacokinetic profile could potentially lead to a more sustained therapeutic effect.

It is also conceivable that a reduction in the rate of N-dealkylation could lead to a metabolic shift, favoring the sulphoxidation pathway. This would result in a different ratio of metabolites for Zuclopenthixol-d4 compared to zuclopenthixol. The clinical implications of such a shift would depend on the biological activity and clearance of the resulting metabolites.

To definitively characterize the impact of deuteration on the metabolic fate and pharmacokinetic profile of Zuclopenthixol-d4, dedicated preclinical studies are necessary. These would typically involve in vitro experiments using human liver microsomes to compare the metabolic stability and metabolite formation of Zuclopenthixol-d4 and zuclopenthixol. Furthermore, in vivo pharmacokinetic studies in animal models, such as rats, would be essential to compare key parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) between the deuterated and non-deuterated compounds.

While direct comparative data for Zuclopenthixol-d4 is not currently available, the theoretical principles of isotope effects in drug metabolism provide a strong rationale for its potential to exhibit an altered pharmacokinetic profile compared to zuclopenthixol. The following table illustrates the expected qualitative changes in pharmacokinetic parameters for Zuclopenthixol-d4 based on the kinetic isotope effect.

Table 1: Postulated Isotope Effects on the Pharmacokinetics of Zuclopenthixol-d4

| Pharmacokinetic Parameter | Expected Change for Zuclopenthixol-d4 vs. Zuclopenthixol | Rationale |

| Rate of N-dealkylation | Decreased | Stronger C-D bond at the site of metabolic attack slows down CYP450-mediated cleavage. |

| Plasma Half-life (t1/2) | Increased | Slower metabolism leads to a reduced rate of elimination from the body. |

| Area Under the Curve (AUC) | Increased | Reduced clearance results in greater overall drug exposure over time. |

| Metabolite Profile | Altered | Potential shift from N-dealkylation towards other metabolic pathways like sulphoxidation. |

Further empirical research is required to validate these hypotheses and to fully elucidate the preclinical and clinical implications of deuterating zuclopenthixol.

V. Molecular and Mechanistic Investigations Using Zuclopenthixol D4 Succinate Salt

Receptor Binding Affinity and Ligand-Receptor Interaction Studies (In Vitro/Theoretical)

In vitro and theoretical studies are fundamental to elucidating the pharmacological profile of a drug. For Zuclopenthixol (B143822), these studies define its interaction with various neurotransmitter receptors. The deuterated form, Zuclopenthixol-d4, is presumed to have a virtually identical binding affinity to its non-deuterated counterpart, as the substitution of hydrogen with deuterium (B1214612) does not typically affect the steric and electronic properties that govern receptor binding.

Zuclopenthixol is a thioxanthene (B1196266) derivative that demonstrates a high affinity for a range of receptors. drugbank.comnih.govwikipedia.orgncats.io Its primary mechanism of action is the antagonism of dopamine (B1211576) receptors, but it also interacts significantly with serotonin (B10506) and adrenergic receptors. drugbank.comnih.govncats.io

Zuclopenthixol is characterized as a potent antagonist of both dopamine D1 and D2 receptors. drugbank.comnih.govnih.gov This dual antagonism is a key feature of its neuroleptic profile. The affinity for these receptors can be quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in in vitro assays. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki Value (nM) | Reference |

|---|---|---|

| Dopamine D1 | 9.8 | biocompare.combertin-bioreagent.com |

| Dopamine D2 | 1.5 | biocompare.combertin-bioreagent.com |

| Serotonin 5-HT2A | 7.6 | bertin-bioreagent.com |

| Serotonin 5-HT6 | 3 | bertin-bioreagent.com |

| α1-Adrenergic | 33 | bertin-bioreagent.com |

| Histamine H1 | 169 | bertin-bioreagent.com |

Beyond simple binding affinity (a measure of equilibrium), the kinetics of how a drug associates (kon) and dissociates (koff) from its receptor are crucial for understanding its duration of action and pharmacological profile. The dissociation rate (koff) is particularly important, as a slower rate can lead to prolonged receptor occupancy and a longer-lasting effect.

Role of Deuterium Labeling in Investigating Pharmacological Mechanisms

Deuterium labeling, as seen in Zuclopenthixol-d4 (succinate salt), is a powerful technique in pharmacology for investigating drug metabolism and mechanism of action. The key principle is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the breaking of a C-H bond, substituting hydrogen with deuterium at a metabolic site can significantly slow down the rate of metabolism.

Structural Dynamics and Conformational Analysis Utilizing Deuterated Probes

Understanding how a drug binds to its target receptor at a molecular level requires sophisticated biophysical techniques. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful method for studying the conformational dynamics of proteins. This technique monitors the rate at which backbone amide hydrogens in a protein exchange with deuterium when the protein is placed in a deuterated solvent (heavy water). The rate of exchange is sensitive to the protein's local structure and solvent accessibility.

In this context, a deuterated probe like Zuclopenthixol-d4 could be used in conjunction with HDX-MS to map its binding site and understand the structural changes it induces in its target receptors, such as the dopamine D2 receptor. The experimental workflow would involve comparing the deuterium uptake of the receptor in its unbound state versus its state when bound to Zuclopenthixol-d4. Regions of the receptor that are protected from deuterium exchange upon drug binding are identified as being part of the binding site or areas that undergo a conformational change to a more "closed" or less dynamic state. This provides high-resolution information on the ligand-receptor interaction, complementing data from binding affinity studies and offering insights into the allosteric and dynamic effects of drug binding that are crucial for its antagonist function.

Vi. Emerging Trends and Future Trajectories in Deuterated Compound Research

Integration with Multi-Omics Approaches in Preclinical Research

The integration of deuterated compounds with multi-omics technologies represents a frontier in preclinical research, offering a deeper understanding of drug behavior and its effects on biological systems. By combining the use of deuterated molecules with genomics, proteomics, and metabolomics, researchers can obtain a more holistic view of a drug's mechanism of action, its metabolic fate, and its system-wide impact.

Deuterium (B1214612) metabolic imaging (DMI) is an emerging technique that exemplifies this integration. mdpi.com In DMI, deuterated substrates, such as [6,6’-D2]glucose, are administered, and their metabolic conversion into various downstream metabolites (e.g., lactate-d2, glutamate-d4) is tracked non-invasively using deuterium magnetic resonance imaging (MRI). mdpi.com This allows for real-time, in vivo mapping of metabolic pathways, providing crucial insights into the metabolic reprogramming that occurs in diseases like cancer. While still in early preclinical stages, DMI holds promise for assessing treatment responses and understanding disease progression on a metabolic level. mdpi.com

In a similar vein, deuterated compounds like Zuclopenthixol-d4 are invaluable in metabolomics studies. By using the deuterated compound as a tracer, its metabolic pathway can be meticulously tracked and its metabolites more easily identified using mass spectrometry. aquigenbio.com This aids in building comprehensive metabolic profiles and understanding how a drug is processed in the body, which is a critical component of preclinical safety and efficacy assessment. aquigenbio.com The data gathered from these studies can be correlated with proteomic and genomic data to build comprehensive models of drug action and disposition.

Table 1: Applications of Deuterated Compounds in Multi-Omics Research

| Omics Field | Application of Deuterated Compounds | Research Insights Gained |

|---|---|---|

| Metabolomics | Tracing metabolic fate of drugs and endogenous molecules. | Identification of metabolites, understanding of metabolic pathways and rates. aquigenbio.com |

| Proteomics | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). | Information on protein conformation, dynamics, and protein-ligand interactions. nih.gov |

| Genomics | Investigating the effects of deuterated drugs on gene expression. | Understanding the molecular mechanisms of drug action and potential off-target effects. |

| Lipidomics | Deuterated lipid standards for quantification. | Accurate measurement of lipid species and their role in cellular processes. |

Advanced Spectrometric Techniques for Enhanced Sensitivity and Throughput

Mass spectrometry (MS) is a cornerstone of deuterated compound analysis, and recent advancements in this technology are significantly enhancing research capabilities. Techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and the use of high-resolution mass spectrometers are providing unprecedented detail in biological analyses. nih.govyoutube.com

HDX-MS has become a powerful tool for studying protein higher-order structure and dynamics. nih.gov This technique monitors the rate of exchange of backbone amide hydrogens with deuterium from a D₂O-based solvent. nih.gov The rate of exchange provides information about the solvent accessibility of different parts of the protein, revealing details about its conformation, flexibility, and binding interfaces with other molecules. nih.goviupac.org The development of ultra-performance liquid chromatography (UPLC) coupled with MS has improved the efficiency and resolution of HDX experiments, allowing for more detailed measurements of large proteins like monoclonal antibodies. biopharminternational.com

For quantitative bioanalysis, the use of deuterated internal standards, such as Zuclopenthixol-d4, is considered the gold standard. aptochem.com The co-elution of the deuterated standard with the non-labeled analyte allows for correction of variations in sample extraction, chromatography, and ionization in the mass spectrometer, a phenomenon known as matrix effect. kcasbio.com The development of new mass spectrometry techniques and more sensitive instrumentation allows for the detection of lower concentrations of analytes with greater accuracy and precision, which is crucial for pharmacokinetic studies. wiseguyreports.comnih.gov

Table 2: Advanced Mass Spectrometry Techniques in Deuterated Compound Analysis

| Technique | Description | Application Example |

|---|---|---|

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the exchange of protein amide hydrogens with deuterium to probe protein structure and dynamics. nih.gov | Assessing conformational changes in biopharmaceuticals upon ligand binding. youtube.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds chromatographically before mass analysis for quantification. | Quantifying drug and metabolite levels in biological samples using a deuterated internal standard. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification of compounds. | Distinguishing between isobaric metabolites and improving the specificity of analysis. youtube.com |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size and shape in the gas phase before mass analysis. | Separating different conformational states of proteins or protein complexes. iupac.org |

Computational Modeling and Simulation of Deuterium Isotope Effects

Computational modeling has become an indispensable tool for predicting and understanding the kinetic isotope effect (KIE) of deuterium substitution. The KIE arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break. aquigenbio.com This can lead to a slowing of metabolic reactions that involve the cleavage of this bond.

Computational methods, such as those based on the Bigeleisen equation and quantum chemical calculations, can model the KIE for specific reactions. rsc.org These models allow researchers to predict which positions in a molecule, when deuterated, will have the most significant impact on its metabolic rate. This predictive power is highly valuable in drug design, as it enables the strategic placement of deuterium to enhance a drug's metabolic stability and improve its pharmacokinetic profile. nih.gov

For example, by simulating the interaction of a drug candidate with metabolic enzymes like cytochrome P450, researchers can identify the "soft spots" in the molecule that are most susceptible to oxidative metabolism. nih.govnih.gov Deuterating these specific sites can block or slow down metabolism, potentially leading to a longer drug half-life, reduced toxic metabolite formation, and improved therapeutic efficacy. nih.gov These computational predictions can then be validated experimentally, streamlining the drug development process and reducing the need for extensive trial-and-error synthesis and testing. youtube.com

Strategic Development of Next-Generation Deuterated Pharmaceutical Standards

The demand for high-quality, reliable deuterated pharmaceutical standards is growing in parallel with the increasing rigor of regulatory requirements for drug analysis. kcasbio.com Deuterated internal standards, like Zuclopenthixol-d4, are essential for robust and accurate bioanalytical methods, as recommended by regulatory agencies such as the European Medicines Agency (EMA). kcasbio.comnih.gov

The strategic development of the next generation of these standards focuses on several key areas. Firstly, there is a push for higher isotopic purity. The internal standard should have a minimal amount of the non-deuterated analyte to avoid interference and ensure accurate quantification. aptochem.com Secondly, the position and number of deuterium atoms are critical. The deuteration should be at a site that is not metabolically active to prevent in vivo exchange, and the mass increase should be sufficient to move the MS signal outside the natural isotopic distribution of the analyte. aptochem.com

Furthermore, there is an increasing trend towards the development of deuterated standards for a wider range of molecules, including metabolites, biomarkers, and large-molecule biotherapeutics. This expansion is necessary to support the development of novel therapies and to ensure the quality and safety of pharmaceutical products. The synthesis of complex deuterated molecules requires innovative chemical methods, and there is ongoing research into more efficient and cost-effective deuteration techniques. wiseguyreports.comnih.gov The availability of these next-generation standards will be crucial for advancing pharmaceutical research and ensuring the reliability of clinical and preclinical data. clearsynth.comnih.gov

Q & A

Q. What validation steps ensure reproducibility in deuterated drug formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.